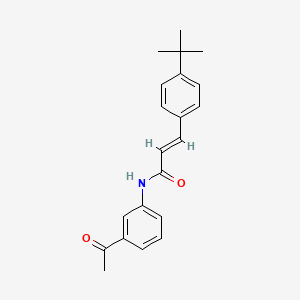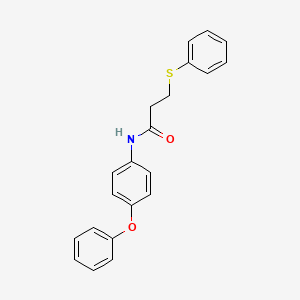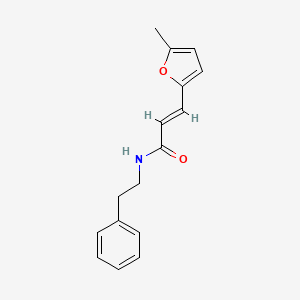![molecular formula C16H14N2O5 B5714796 DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE](/img/structure/B5714796.png)
DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE is an organic compound with the molecular formula C16H14N2O5. It is a derivative of isophthalic acid and contains a pyridylcarbonyl group, making it a versatile compound in various chemical reactions and applications.
Mecanismo De Acción
Target of Action
Dimethyl 5-(isonicotinoylamino)isophthalate is a complex organic compound that has been studied for its potential therapeutic effects
Mode of Action
It’s structurally similar to dimethyl 5-isocyanatoisophthalate, which is known to participate in esterification and condensation reactions, leading to the formation of high-performance polymers with specific properties . It’s plausible that dimethyl 5-(isonicotinoylamino)isophthalate may interact with its targets in a similar manner, but this requires further investigation.
Biochemical Pathways
For instance, phthalates, a class of compounds structurally related to dimethyl 5-(isonicotinoylamino)isophthalate, are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of dimethyl isophthalate (DMI), a similar compound, involves stepwise hydrolysis of two ester bonds
Result of Action
A study on a similar compound, dimethyl-5-(bioguanide-1-il)isophthalate, showed cardioprotective and antioxidant properties in rats with experimental cardiovascular pathology . The administration of this compound resulted in a shift of all indices studied to the control values, indicating its protective effect . It’s plausible that dimethyl 5-(isonicotinoylamino)isophthalate may have similar effects, but this requires further investigation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE typically involves the reaction of dimethyl isophthalate with 4-pyridylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridylcarbonyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol derivative.
Substitution: The major products are the substituted derivatives at the pyridylcarbonyl group.
Aplicaciones Científicas De Investigación
DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
DIMETHYL 5-AMINOISOPHTHALATE: Similar structure but with an amino group instead of the pyridylcarbonyl group.
DIMETHYL 5-SULFOISOPHTHALATE: Contains a sulfonic acid group, making it more hydrophilic.
DIMETHYL 5-[(3-PYRIDINYLCARBONYL)AMINO]ISOPHTHALATE: Similar but with a different position of the pyridylcarbonyl group.
Uniqueness
DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the pyridylcarbonyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Propiedades
IUPAC Name |
dimethyl 5-(pyridine-4-carbonylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-22-15(20)11-7-12(16(21)23-2)9-13(8-11)18-14(19)10-3-5-17-6-4-10/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWXXFIRAGLVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)




![methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate](/img/structure/B5714750.png)
![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714759.png)

![3-(3,3-DIMETHYL-2-OXOBUTOXY)-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE](/img/structure/B5714772.png)
![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)

![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)
